molecular formula C12H18Cl2N2O B13558545 3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Cat. No.: B13558545
M. Wt: 277.19 g/mol
InChI Key: OGYBPUULVRYOOH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3,6-diazabicyclo[311]heptane dihydrochloride is a bicyclic compound that features a unique structure with a methoxyphenyl group and two nitrogen atoms within a bicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3,6-diazabicyclo[31One common method involves the epimerization–lactamization cascade of functionalized aminoproline methyl esters under basic conditions . This reaction sequence includes the formation of a bridged lactam intermediate, which is then converted to the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitrogen atoms can participate in reduction reactions to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can participate in π-π interactions, enhancing binding affinity. The nitrogen atoms may form hydrogen bonds or coordinate with metal ions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride

InChI

InChI=1S/C12H16N2O.2ClH/c1-15-12-4-2-11(3-5-12)14-7-9-6-10(8-14)13-9;;/h2-5,9-10,13H,6-8H2,1H3;2*1H

InChI Key

OGYBPUULVRYOOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3CC(C2)N3.Cl.Cl

Origin of Product

United States

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